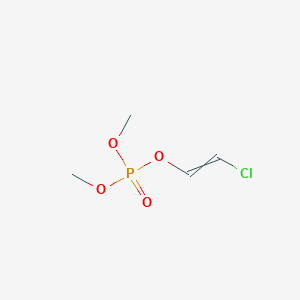

Phosphoric acid, 2-chloroethenyl dimethyl ester

Descripción general

Descripción

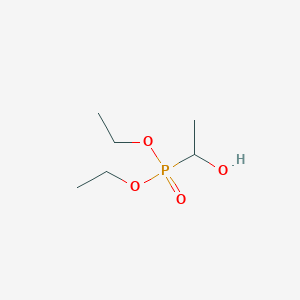

Phosphoric acid, 2-chloroethenyl dimethyl ester, also known as Dichlorvos, is a chemical compound with the molecular formula C4H7Cl2O4P . It is also referred to by various other names such as 2,2-Dichloroethenyl dimethyl phosphate, 2,2-Dichloroethenyl phosphoric acid dimethyl ester, and 2,2-Dichlorovinyl dimethyl phosphate .

Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 4 oxygen atoms, and 1 phosphorus atom . The molecular weight of this compound is 220.98 .Chemical Reactions Analysis

This compound is known to be incompatible with strong acids and bases. It is slowly hydrolyzed in acidic media and rapidly hydrolyzed by alkalis . It is also corrosive to iron and mild steel .Physical And Chemical Properties Analysis

This compound is denser than water and slightly soluble in water . It is also known to emit toxic chloride fumes and phosgene gas when heated to high temperatures .Aplicaciones Científicas De Investigación

1. Chemical Properties and Solvation Analysis

Phosphoric acid, dimethyl ester, and its derivatives exhibit distinct solvation properties. For instance, the N-methylamide of phosphoric acid, dimethyl ester, demonstrates a significant hydrophilic nature compared to other compounds where the -NH- group is replaced by -O- or -CH2- groups. This property is crucial in the context of metallopeptidase inhibitors and has implications for thermolysin inhibitory phosphoric acid amides (Wolfenden & Liang, 1991).

2. Analytical Methods in Agriculture

In agriculture, specifically in the analysis of cottonseed, phosphoric acid, dimethyl p-methylthiophenyl ester, has been identified as a potential acaricide and insecticide. A sensitive and specific gas chromatographic method utilizing a phosphorus-sensitive detector was developed to determine residues of this compound in cottonseed, underlining its significance in agricultural chemistry (Westlake, Lazzaro, & Gunther, 1970).

3. Role in Biological Systems

Phosphoric esters, including those related to phosphoric acid, play a crucial role in biological systems. They link vital cellular processes such as respiration and fermentation and are central in the enzymic reactions associated with carbohydrate breakdown and interconversion in plants and animals (Hanes & Isherwood, 1949).

4. Applications in Electrochemistry

In the field of electrochemistry, phosphoric acid organic esters have been explored as electrolytes in protonic electrochromic cells. Their solutions in N,N-dimethylformamide and propylene carbonate were tested for potential application with tungsten trioxide as an active compound, highlighting their role in the development of advanced electrochemical systems (Siekierski et al., 2006).

5. Importance in Phosphate Ester Hydrolysis

The study of phosphoranes, including derivatives of phosphoric acid, is crucial for understanding phosphate ester hydrolysis. The pKa of these compounds, such as ethylene phosphorane, is vital for interpreting these hydrolysis reactions, which has broad implications in biochemistry and organic chemistry (López, Schaefer, Dejaegere, & Karplus, 2002).

6. Dental Applications

In dentistry, phosphoric acid esters are used as a self-etching primer for composite-to-enamel bonding. The interaction of these esters with hydroxyapatite is a key area of research, revealing the chemical bonding mechanisms vital in adhesive dentistry (Fu et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloroethenyl dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClO4P/c1-7-10(6,8-2)9-4-3-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGDSDBQVXQBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937752 | |

| Record name | 2-Chloroethenyl dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17027-41-7 | |

| Record name | Phosphoric acid, 2-chloroethenyl dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethenyl dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

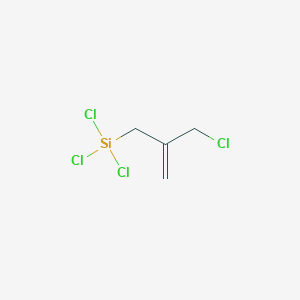

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)

![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)